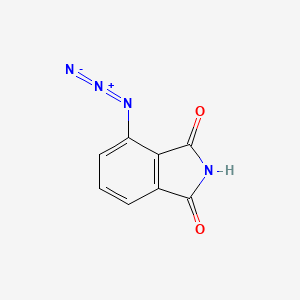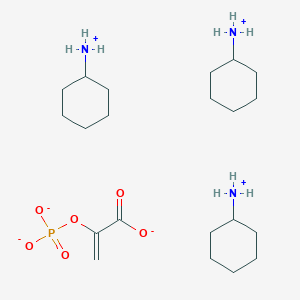![molecular formula C13H22N4O B12518633 N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea CAS No. 652140-44-8](/img/structure/B12518633.png)
N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminophenyl group, a dimethylamino propyl chain, and a methylurea moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea typically involves the reaction of 4-aminophenyl isocyanate with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dimethylamino group enhances its ability to penetrate cell membranes, allowing it to exert its effects intracellularly. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-ethylurea
- N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-propylurea
- N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-butylurea
Uniqueness
N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
652140-44-8 |
|---|---|
分子式 |
C13H22N4O |
分子量 |
250.34 g/mol |
IUPAC名 |
1-(4-aminophenyl)-3-[3-(dimethylamino)propyl]-1-methylurea |
InChI |
InChI=1S/C13H22N4O/c1-16(2)10-4-9-15-13(18)17(3)12-7-5-11(14)6-8-12/h5-8H,4,9-10,14H2,1-3H3,(H,15,18) |
InChIキー |
ZGOJJQPXMICEAB-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNC(=O)N(C)C1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


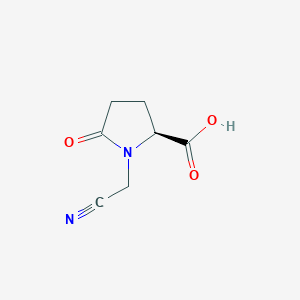

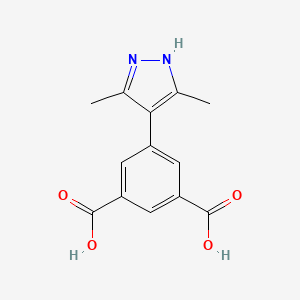
![2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole](/img/structure/B12518575.png)
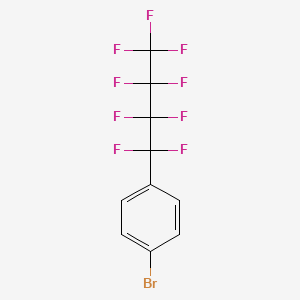
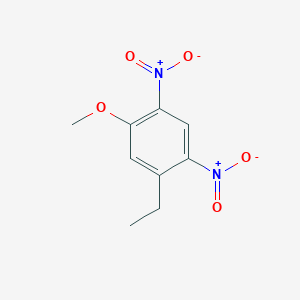
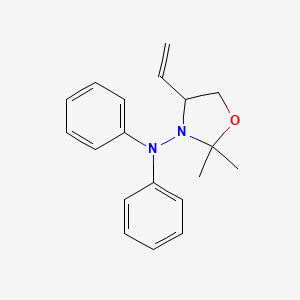
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)

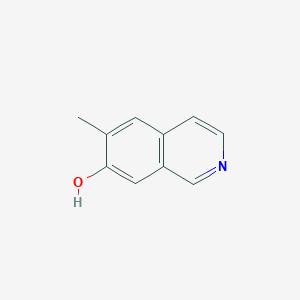
![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
